fmoc-3-chloro-l-phenylalanine

描述

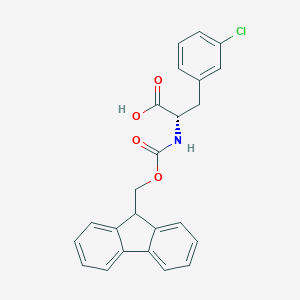

Fmoc-3-chloro-L-phenylalanine (CAS: 198560-44-0) is a halogenated derivative of phenylalanine, where a chlorine atom is introduced at the meta position of the phenyl ring. Its molecular formula is C₂₄H₂₀ClNO₄, with a molecular weight of 421.87 g/mol . This compound is widely used in peptide synthesis as a building block, particularly for introducing hydrophobic and sterically demanding residues into peptide chains.

准备方法

Starting Materials and Precursor Synthesis

3-Chloro-L-Phenylalanine Production

The synthesis of Fmoc-3-chloro-L-phenylalanine begins with the preparation of 3-chloro-L-phenylalanine. Two primary halogenation strategies are employed:

Electrophilic Aromatic Substitution

-

Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃).

-

Conditions :

Enzymatic Resolution

Racemic 3-chloro-DL-phenylalanine is resolved using acylase enzymes to isolate the L-enantiomer:

-

Substrate : N-acetyl-3-chloro-DL-phenylalanine.

-

Enzyme : L-aminoacylase from Aspergillus oryzae.

Fmoc Protection of 3-Chloro-L-Phenylalanine

The amino group of 3-chloro-L-phenylalanine is protected using fluorenylmethyloxycarbonyl (Fmoc) reagents. Two dominant methods are documented:

Fmoc-Cl Method

Reagents :

-

Fmoc-Cl (1.2–1.5 equivalents).

-

Base: Sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA).

-

Solvent: Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) .

Procedure :

-

Dissolve 3-chloro-L-phenylalanine in solvent (0.1–0.5 M).

-

Add base (2–3 equivalents) and Fmoc-Cl dropwise at 0°C.

-

Stir for 4–6 hours at room temperature.

-

Quench with aqueous citric acid, extract with ethyl acetate, and purify via recrystallization or column chromatography .

Fmoc-OSu Method

Reagents :

-

Fmoc-OSu (1.1 equivalents).

-

Base: Triethylamine (TEA) or DIPEA.

Advantages :

Reaction Optimization and Critical Parameters

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 4 | 92 | 98.5 |

| THF | 6 | 85 | 97.2 |

| Dioxane | 5 | 89 | 96.8 |

| ACN | 3.5 | 94 | 99.1 |

| Data compiled from . |

Base Selection

-

NaHCO₃ : Suitable for small-scale syntheses but may cause incomplete deprotonation.

-

DIPEA : Preferred for industrial-scale reactions (faster kinetics, higher yields) .

Industrial-Scale Production

Continuous Flow Synthesis

Setup :

-

Microreactors with residence time ≤10 minutes.

Advantages :

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane (3:1) yields 98% purity .

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .

Comparative Analysis with Analogous Compounds

Substituent Position Impact

| Compound | Halogen Position | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Fmoc-3-Cl-L-Phe-OH | 3-Cl | 92 | 142–144 |

| Fmoc-4-Cl-L-Phe-OH | 4-Cl | 88 | 138–140 |

| Fmoc-3,5-Cl₂-L-Phe-OH | 3,5-Cl₂ | 78 | 155–157 |

| Data from . |

Configuration-Specific Syntheses

-

D-Isomers : Synthesized via enzymatic inversion using D-aminoacylase, yielding >90% ee .

-

DL-Mixtures : Resolved via chiral HPLC (Chiralpak AD-H column) .

Challenges and Solutions

Racemization During Fmoc Protection

-

Cause : Base-induced epimerization at the α-carbon.

-

Mitigation : Use Fmoc-OSu at 0°C in ACN (racemization <1%) .

Byproduct Formation

Recent Advances

Photocatalytic Halogenation

-

Catalyst : Visible light-activated Ru(bpy)₃²⁺.

-

Efficiency : 90% yield at 25°C, reduced reaction time (2 h) .

Green Solvent Alternatives

化学反应分析

Types of Reactions: fmoc-3-chloro-l-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylalanine derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the phenylalanine derivative.

科学研究应用

Peptide Synthesis

Fmoc-3-chloro-L-phenylalanine is extensively used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection and addition of amino acids in a controlled manner, facilitating the creation of complex peptides with high purity and yield. This capability is vital for researchers aiming to synthesize peptides that possess specific biological activities or therapeutic potentials .

Drug Development

In drug development, this compound serves as a critical component in designing peptide-based drugs. These drugs can target specific biological pathways, enhancing therapeutic efficacy while minimizing side effects. Its incorporation into peptide sequences has been linked to improved stability and bioactivity of therapeutic agents .

Bioconjugation

The unique properties of this compound facilitate bioconjugation processes, allowing researchers to link peptides to various biomolecules. This application is essential for developing targeted drug delivery systems and diagnostic tools that require high specificity and efficiency in targeting disease sites .

Research in Cancer Therapeutics

This compound has shown promise in the synthesis of peptide analogs for cancer therapeutics. Researchers utilize this compound to explore new treatment options by modifying peptide structures that can interact with cancer cells or inhibit tumor growth .

Protein Engineering

In protein engineering, this compound is instrumental in modifying proteins to study their structure-function relationships. By incorporating this compound into protein sequences, scientists can gain insights into protein stability and activity, which are crucial for advancements in biotechnology and pharmaceuticals .

- Stability and Bioactivity : A study demonstrated that peptides synthesized using this compound exhibited improved stability and bioactivity compared to non-halogenated counterparts, highlighting its potential in therapeutic applications.

- Targeted Drug Delivery : Research has indicated that bioconjugates formed using this compound show enhanced specificity for target cells, making them promising candidates for advanced drug delivery systems .

- Cancer Treatment : Investigations into peptide analogs synthesized from this compound have revealed their ability to inhibit cancer cell proliferation, providing a basis for further development of peptide-based therapies against various cancers .

作用机制

Mechanism of Action: The primary mechanism of action of fmoc-3-chloro-l-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-3-chlorophenylalanine during peptide assembly and can be removed under mild basic conditions, such as treatment with piperidine .

Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. its incorporation into peptides can influence the biological activity and stability of the resulting peptides .

相似化合物的比较

Key Properties :

- Solubility : 100 mg/mL in DMSO at room temperature .

- Storage : Stable at -20°C for up to 3 years in powder form .

Comparative Analysis with Structural Analogs

Substitution Position: Chlorine vs. Other Halogens

Fmoc-4-Chloro-L-Phenylalanine

- Substitution : Chlorine at the para position (C₄ of phenyl ring).

- Impact : The para-substitution alters steric and electronic interactions compared to the meta position. For example, para-substituted analogs may exhibit different binding affinities in peptide-protein interactions due to altered spatial orientation .

Fmoc-3-Bromo-L-Phenylalanine (CAS: 52574-75-1)

- Substitution : Bromine at the meta position.

- Molecular Weight : 466.33 g/mol (vs. 421.87 g/mol for Cl analog).

- Impact : Bromine’s larger atomic radius increases hydrophobicity and may enhance metabolic stability but reduce solubility .

Fmoc-3-Trifluoromethyl-L-Phenylalanine (CAS: 205526-27-8)

- Substitution : Trifluoromethyl (-CF₃) group at the meta position.

- Molecular Weight : 455.43 g/mol.

- Impact : The electron-withdrawing -CF₃ group enhances resistance to enzymatic degradation, making it valuable in designing protease-resistant peptides .

Functional Group Variations

Fmoc-L-Phenylalanine (CAS: 35661-40-6)

- Substitution: No halogen or functional group.

- Molecular Weight : 387.43 g/mol.

- Impact : The absence of a chlorine atom results in lower steric hindrance and higher solubility in polar solvents compared to halogenated analogs .

Fmoc-α-Me-L-Phe-OH (CAS: 135944-05-7)

- Modification : Methylation at the α-carbon of phenylalanine.

- Molecular Weight : 401.45 g/mol.

- Impact : α-Methylation restricts conformational flexibility, favoring helical structures in peptides .

Self-Assembly Behavior

Fmoc-diphenylalanine (Fmoc-FF), a related dipeptide, undergoes pH-dependent self-assembly into β-sheet fibrils. The introduction of chlorine in Fmoc-3-chloro-L-phenylalanine may similarly influence self-assembly due to altered hydrophobicity and π-π stacking interactions. Studies on Fmoc-FF showed that pH shifts induce structural transitions (e.g., fibrils to rigid ribbons), suggesting halogenated analogs could be engineered for tailored hydrogel formation .

Ergogenic and Therapeutic Potential

Amino acid derivatives like this compound are investigated for their role in enhancing exercise performance and reducing muscle damage. Chlorine’s electron-withdrawing effects may stabilize intermediates in metabolic pathways, though direct comparisons with bromo or trifluoromethyl analogs are needed to confirm superiority .

Peptide Stability and Drug Design

生物活性

Fmoc-3-chloro-L-phenylalanine (Fmoc-3-Cl-Phe) is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 3-position of the phenylalanine side chain, which influences its chemical properties and biological activities.

Fmoc-3-Cl-Phe is synthesized through the reaction of L-3-chlorophenylalanine with Fmoc chloride in the presence of a base, such as sodium bicarbonate. The reaction typically results in high yields and purity, essential for its applications in solid-phase peptide synthesis (SPPS) .

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 421.87 g/mol |

| Boiling Point | 640.9 ± 55.0 °C |

| Density | 1.3 ± 0.1 g/cm³ |

Peptide Synthesis

Fmoc-3-Cl-Phe is primarily utilized in SPPS as a building block for synthesizing peptides. The Fmoc group serves as a protective moiety for the amino group, allowing selective reactions during peptide assembly. Its stability and ease of removal under mild basic conditions make it advantageous for constructing complex peptide structures .

Protein Interactions

In biological research, Fmoc-3-Cl-Phe is employed to study protein-protein interactions and enzyme-substrate interactions. The incorporation of chlorinated phenylalanine residues can significantly affect the biological properties of peptides, including their binding affinities and enzymatic activities. For instance, peptides synthesized with this modified amino acid have shown altered interactions with various biological molecules, which is crucial for understanding the effects of structural modifications on peptide functionality .

The primary mechanism of action for Fmoc-3-Cl-Phe involves its role as a protecting group during peptide synthesis. Once incorporated into peptides, it can influence the biological activity and stability of the resulting compounds. However, Fmoc-3-Cl-Phe does not have specific molecular targets or pathways as it is mainly used as a synthetic intermediate .

Case Studies and Research Findings

- Therapeutic Applications : Research indicates that peptides containing Fmoc-3-Cl-Phe may enhance stability and bioactivity, making them suitable candidates for peptide-based drug development .

- Hydrogel Formation : Studies have demonstrated the use of Fmoc derivatives in hydrogel formation, which can be utilized for drug delivery systems and tissue engineering applications .

- Structural Influence : Comparative studies reveal that varying the position of chlorine on phenylalanine derivatives (e.g., Fmoc-2-Cl-Phe vs. Fmoc-4-Cl-Phe) leads to different steric effects and receptor interaction profiles, highlighting the importance of structural modifications in biological activity .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-3-chloro-L-phenylalanine?

The synthesis typically involves coupling 3-chloro-L-phenylalanine with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous solvents. For example, in a peptide synthesis context, Fmoc-protected amino acids are activated with EDC/HOBt and DIEA (N,N-diisopropylethylamine) at 0°C, followed by overnight reaction and purification via acid-base extraction and chromatography .

Q. How is this compound characterized post-synthesis?

Characterization relies on analytical techniques such as:

- HPLC : To assess purity (e.g., 65% purity reported in some cases) .

- 1H-NMR : To confirm structural integrity, including the chloro-substituent and Fmoc group .

- Mass spectrometry : For molecular weight verification (theoretical MW: 421.87 g/mol) . Researchers must independently verify purity, as commercial suppliers often omit analytical data .

Q. What role does the chloro substituent play in biochemical applications?

The 3-chloro modification on the phenylalanine side chain introduces steric and electronic effects, enabling:

- Enhanced peptide stability by resisting enzymatic degradation.

- Modulation of peptide-receptor interactions in drug design .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in solid-phase peptide synthesis (SPPS)?

Key strategies include:

- Reagent selection : Use EDC/HOBt with DIEA for activation, ensuring a 1.2–1.5 molar excess of Fmoc-amino acid .

- pH control : Maintain pH >7 to avoid protonation of free amines but <9 to prevent Fmoc deprotection .

- Solvent optimization : Use DMF or dichloromethane for improved solubility.

Q. What challenges arise in maintaining the stability of this compound during synthesis?

Stability issues include:

- Fmoc deprotection under alkaline conditions : Avoid prolonged exposure to bases like piperidine .

- Hydrolysis of the chloro group : Store at 0°C in anhydrous environments to minimize degradation .

Q. How should researchers address discrepancies in reported solubility data?

Empirical testing is critical. For example:

Q. What side reactions are associated with this compound during SPPS?

Common issues include:

- Dipeptide formation : Mitigated by reducing reagent excess and optimizing concentration .

- Racemization : Minimized by using low-temperature coupling and HOBt additives .

Q. Data Contradiction Analysis

- Purity claims vs. analytical gaps : Commercial suppliers (e.g., Sigma-Aldrich) often state ">97% purity" but provide no analytical data, requiring independent validation .

- Solubility variability : Discrepancies arise from differing hydration states or solvent grades. For instance, reports solubility in methanol as "clear at 5%," while other studies note limited solubility, highlighting the need for context-specific testing .

属性

IUPAC Name |

(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZAKKJRIKXQPY-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375786 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-44-0 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。